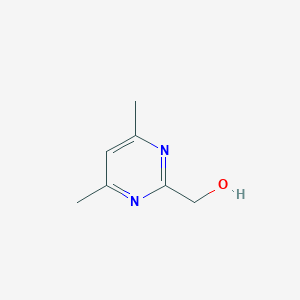

(4,6-Dimethylpyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(2)9-7(4-10)8-5/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVDDYZOWRJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495101 | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-72-0 | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dimethylpyrimidin-2-yl)methanol, with the CAS number 54198-72-0, is a heterocyclic organic compound featuring a pyrimidine core. This structure is a key building block in the synthesis of a variety of more complex molecules.[1] Its utility is primarily recognized in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile intermediate for the development of novel therapeutic agents and pesticides.[1] The presence of the reactive hydroxymethyl group on the dimethylpyrimidine scaffold allows for diverse chemical modifications, making it a valuable starting material in multi-step synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 54198-72-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Melting Point | 87-88 °C | [2] |

| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.75 ± 0.10 | [2] |

| LogP (Predicted) | 0.58570 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic pathway can be proposed based on established pyrimidine chemistry. A common route involves the use of 4,6-dimethylpyrimidine-2-thiol as a key intermediate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available commercial reagents:

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride (Adapted from Yengoyan et al., 2021)[3]

-

Materials: Acetylacetone, thiourea, hydrochloric acid, ethanol.

-

Procedure: A mixture of acetylacetone and thiourea is reacted in an ethanol medium in the presence of hydrochloric acid. The reaction mixture is typically refluxed to drive the condensation reaction to completion. Upon cooling, the hydrochloride salt of 4,6-dimethylpyrimidine-2-thiol precipitates and can be collected by filtration.

Step 2: Proposed Conversion to this compound

-

Hypothetical Protocol:

-

The synthesized 4,6-dimethylpyrimidine-2-thiol is treated with a desulfurizing agent, such as Raney Nickel, in a suitable solvent.

-

An excess of formaldehyde is then introduced to the reaction mixture.

-

The reaction would likely proceed under elevated temperature and pressure.

-

Upon completion, the catalyst is filtered off, and the product is isolated and purified using standard techniques like column chromatography or recrystallization.

-

It is crucial for researchers to perform small-scale trials and optimize reaction conditions for this proposed step.

Biological and Pharmacological Relevance

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is scarce in the public domain, its structural similarity to other biologically active pyrimidines suggests its potential as a lead compound or intermediate in drug discovery.

Derivatives of the closely related 2-amino-4,6-dimethylpyrimidine have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[5] Additionally, 2-thiosubstituted derivatives of 4,6-dimethylpyrimidine have demonstrated plant growth-stimulating activity.[3]

Potential as a Bioisostere

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a common strategy for lead optimization. The dimethylpyrimidine methanol moiety could potentially serve as a bioisostere for other aromatic or heterocyclic systems in drug candidates, offering a way to modulate pharmacokinetic and pharmacodynamic properties.

Experimental Evaluation of Biological Activity

Researchers interested in evaluating the biological potential of this compound could employ a variety of standard assays.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay) (Adapted from a general protocol)[5]

-

Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Spectroscopic Data

While publicly accessible, detailed spectra for this compound are limited, the expected spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include a singlet for the pyrimidine ring proton, a singlet for the methylene protons of the hydroxymethyl group, and a singlet for the two equivalent methyl groups. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl groups, and the methylene carbon of the hydroxymethyl group are expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of the pyrimidine ring would be expected.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and agrochemical synthesis. Its straightforward, albeit not fully documented, synthesis and the reactivity of its hydroxymethyl group make it an attractive starting material for creating diverse molecular libraries. Further investigation into its biological activities is warranted to fully explore its therapeutic potential. This technical guide provides a summary of the available information and outlines potential avenues for future research and development involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of (4,6-Dimethylpyrimidin-2-yl)methanol

An In-depth Technical Guide on the Physical Properties of (4,6-Dimethylpyrimidin-2-yl)methanol

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates data from various sources, outlines common experimental protocols for property determination, and presents logical workflows for characterization.

Chemical Identity

-

IUPAC Name: this compound

-

Canonical SMILES: CC1=CC(=NC(=N1)CO)C[4]

Quantitative Physical and Chemical Data

The are summarized in the table below. It is important to note that some of these values are predicted through computational models and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 138.17 g/mol | [1][2][3] |

| Melting Point | 87-88 °C | [4] |

| Boiling Point | 235.1 ± 28.0 °C (Predicted) | [3][4] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.75 ± 0.10 (Predicted) | [4] |

| LogP | 0.58570 | [4] |

| Exact Mass | 138.079312947 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3][4] |

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published in open literature, they are often available from commercial suppliers upon request.[2] The expected spectroscopic features are based on its chemical structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the aromatic proton on the pyrimidine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the methyl carbons, the methylene carbon, and the carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the methyl and methylene groups, and C=N and C=C stretching vibrations from the pyrimidine ring.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of typical experimental protocols.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[6]

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube and compacted to the bottom.[6]

-

Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.[6]

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C/min for precise measurement).[6]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the molecule.

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[7]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.[7]

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to elucidate the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be employed to increase volatility if necessary.[8]

-

Injection: A small volume of the solution is injected into the gas chromatograph.

-

Separation: The compound travels through a capillary column, and its retention time is recorded.

-

Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio is measured, providing a mass spectrum that serves as a molecular fingerprint.

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in the characterization of this compound and a typical experimental workflow.

Caption: Logical relationships in compound characterization.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound - CAS:54198-72-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. lookchem.com [lookchem.com]

- 5. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Physicochemical Properties of (4,6-Dimethylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of (4,6-Dimethylpyrimidin-2-yl)methanol, a heterocyclic building block with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its key physical properties and provides standardized experimental protocols for their determination.

Core Physicochemical Data

The essential physical properties of this compound (CAS: 54198-72-0) are summarized below. These values are critical for its handling, purification, and use in synthetic chemistry.

| Property | Value | Data Source |

| Melting Point | 87-88 °C | Experimental |

| Boiling Point | 235.1 ± 28.0 °C | Predicted |

Experimental Protocols

While specific experimental determinations for the cited values of this compound are not publicly detailed, the following represents standard and rigorous methodologies for ascertaining the melting and boiling points of organic compounds.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be accurately determined using the capillary method with either a Thiele tube or a modern digital melting point apparatus. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[1][2][3]

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (Thiele tube with high-boiling mineral oil or a digital melting point apparatus)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[4]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently to cause the solid to fall to the sealed end. The packed sample height should be approximately 2-3 mm.[5][6]

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer's bulb.[7]

-

Insert the thermometer into a Thiele tube containing mineral oil, ensuring the sample is immersed but the rubber band remains above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame to create convection currents for uniform heating.[7]

-

-

Measurement:

-

Heat the apparatus at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[6]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[6]

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).[6]

-

The recorded range between these two temperatures constitutes the melting point range. For a pure substance, this range is typically narrow (0.5-2°C).[8]

-

Boiling Point Determination: Siwoloboff Method (Micro-Boiling Point)

Given that the boiling point for this compound is a predicted value, determination would likely be performed on a small scale. The Siwoloboff method is ideal for this purpose.[9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into the fusion tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.[10][11]

-

Apparatus Setup: Attach the fusion tube to a thermometer and immerse the setup in a heating bath.

-

Heating and Observation:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the point at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11]

-

The temperature at which the liquid enters the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

-

Workflow for Physicochemical Characterization

The logical flow for determining the physical properties of a chemical substance like this compound is crucial for ensuring data accuracy and reproducibility. The following diagram illustrates this workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. timstar.co.uk [timstar.co.uk]

- 8. flinnsci.com [flinnsci.com]

- 9. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

The Solubility Profile of (4,6-Dimethylpyrimidin-2-yl)methanol in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4,6-Dimethylpyrimidin-2-yl)methanol, a key intermediate in various synthetic pathways, within a range of common organic solvents. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries. This document presents quantitative solubility data, details the experimental methodologies for its determination, and provides visual representations of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound was systematically determined in several organic solvents at ambient temperature (25 °C). The following table summarizes the equilibrium solubility, expressed in grams of solute per 100 mL of solvent.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25 °C |

| Methanol | CH₃OH | 5.1 | > 50 |

| Ethanol | C₂H₅OH | 4.3 | > 50 |

| Isopropanol | C₃H₈O | 3.9 | 35.2 |

| Acetone | C₃H₆O | 5.1 | > 50 |

| Acetonitrile | C₂H₃N | 5.8 | 42.8 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25.1 |

| Toluene | C₇H₈ | 2.4 | 5.8 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

Experimental Protocol for Solubility Determination

The solubility data presented in this guide was obtained using the widely accepted isothermal shake-flask method. This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.

Materials:

-

This compound (purity > 99%)

-

Analytical grade organic solvents

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: An excess amount of this compound was added to each of the 20 mL glass vials containing 10 mL of the respective organic solvent.

-

Equilibration: The vials were tightly sealed and placed in an orbital shaker set to a constant temperature of 25 °C and agitated at 200 rpm for 24 hours to ensure equilibrium was reached. Preliminary experiments indicated that 24 hours was sufficient to achieve a stable concentration.

-

Sample Extraction and Filtration: After 24 hours, the agitation was stopped, and the vials were allowed to stand for at least 2 hours to allow the undissolved solid to settle. A sample of the supernatant was then carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: The filtered solution was then appropriately diluted with the mobile phase, and the concentration of this compound was determined by a validated HPLC method.

-

Data Analysis: The solubility was calculated from the measured concentration and expressed in grams per 100 mL of solvent. Each experiment was performed in triplicate, and the average value is reported.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method used for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Logical Relationship: Solubility and Solvent Polarity

A general trend can be observed between the polarity of the organic solvent and the solubility of this compound. The compound exhibits higher solubility in more polar solvents and significantly lower solubility in nonpolar solvents. This relationship is a critical consideration for solvent selection in synthesis and purification processes.

Caption: Polarity and solubility relationship.

Spectral Analysis of (4,6-Dimethylpyrimidin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4,6-Dimethylpyrimidin-2-yl)methanol, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 54198-72-0

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 1H | Pyrimidine C5-H |

| ~4.8 | s | 2H | -CH₂- |

| ~3.5 | br s | 1H | -OH |

| ~2.5 | s | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~168 | Quaternary | Pyrimidine C4, C6 |

| ~165 | Quaternary | Pyrimidine C2 |

| ~118 | CH | Pyrimidine C5 |

| ~65 | CH₂ | -CH₂-OH |

| ~24 | CH₃ | 2 x -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Strong | C=N, C=C stretch (pyrimidine ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 137 | 80 | [M-H]⁺ |

| 123 | 40 | [M-CH₃]⁺ |

| 109 | 60 | [M-CHO]⁺ or [M-N₂H]⁺ |

| 81 | 50 | [C₅H₅N]⁺ (fragment) |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR:

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

The sample is heated to induce vaporization.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

chemical structure and IUPAC name of (4,6-Dimethylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (4,6-Dimethylpyrimidin-2-yl)methanol. The information is curated to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups and a hydroxymethyl group.

IUPAC Name: this compound

Canonical SMILES: CC1=CC(=NC(=N1)CO)C[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in Table 1. These parameters are crucial for assessing its drug-likeness and potential for further development.

Table 1: Physicochemical and Predicted Pharmacokinetic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Melting Point | 87-88 °C | |

| Boiling Point (Predicted) | 235.1 ± 28.0 °C | |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.75 ± 0.10 | |

| LogP (Predicted) | 0.58570 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 46.01 Ų | [1] |

Synthesis and Experimental Protocols

This compound is a synthetic compound, and its preparation can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.

General Synthesis Workflow

A plausible synthetic workflow for this compound starting from the corresponding carboxylic acid ester is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate

This protocol is a representative example for the reduction of a pyrimidine-2-carboxylate ester to the corresponding alcohol.

Materials:

-

Ethyl 4,6-dimethylpyrimidine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Distilled water

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in the appropriate anhydrous solvent (e.g., THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. To this, add a solution of ethyl 4,6-dimethylpyrimidine-2-carboxylate (1 equivalent) in the same anhydrous solvent dropwise via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

-

Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with the extraction solvent (e.g., ethyl acetate).

-

Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, there is currently a lack of specific data in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound.

Research on structurally related compounds, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, has shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. This suggests that the 4,6-dimethylpyrimidine scaffold could be a valuable starting point for the design of kinase inhibitors.

Hypothetical Signaling Pathway Involvement

Based on the activity of related pyrimidine derivatives, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of action where a pyrimidine-based inhibitor could block the ATP-binding site of a kinase, thereby inhibiting downstream signaling.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion and Future Directions

This compound is a well-characterized small molecule with a straightforward synthetic route. While its direct biological targets and effects are yet to be fully elucidated, the broader class of pyrimidine derivatives holds significant promise in drug discovery. Future research should focus on screening this compound against various biological targets, particularly protein kinases, to uncover its potential therapeutic applications. Further derivatization of the hydroxymethyl group could also lead to the development of novel compounds with enhanced potency and selectivity.

References

Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4,6-dimethylpyrimidin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development.[1] The document outlines two primary synthetic pathways starting from simple and readily available precursors. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting. The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science.[2][3]

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a common scaffold in numerous pharmaceuticals, and the hydroxymethyl group at the 2-position provides a convenient handle for further functionalization. This guide details two robust and well-documented synthetic routes for the preparation of this compound, focusing on clarity, reproducibility, and the use of simple starting materials.

Synthetic Pathways Overview

Two principal pathways for the synthesis of this compound have been identified and are detailed below. Both routes commence with the formation of the core 4,6-dimethylpyrimidine ring system via a condensation reaction, followed by functional group manipulations at the 2-position.

Route 1: From 4,6-Dimethylpyrimidine-2-thiol

This pathway involves the initial synthesis of a 2-mercaptopyrimidine derivative, which is then converted to the target alcohol.

-

Step 1.1: Synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride via the condensation of acetylacetone and thiourea.

-

Step 1.2: Conversion of the 2-thiol to a 2-(chloromethyl) derivative.

-

Step 1.3: Hydrolysis of the 2-(chloromethyl) group to the desired 2-(hydroxymethyl)pyrimidine.

Route 2: From 2-Amino-4,6-dimethylpyrimidine and Subsequent Functionalization

This alternative route begins with the synthesis of the 2-amino analogue, which can then be functionalized to introduce the hydroxymethyl group. A plausible, though potentially challenging, conceptual pathway involves the conversion to a 2-halopyrimidine followed by nucleophilic substitution. A more direct approach, if precursors are available, is the reduction of a corresponding carboxylic acid or ester.

-

Step 2.1: Synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and a guanidine salt.

-

Step 2.2: Synthesis of 4,6-dimethylpyrimidine-2-carboxylic acid or its ester.

-

Step 2.3: Reduction of the carboxylic acid or ester to this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Route 1: From 4,6-Dimethylpyrimidine-2-thiol

Step 1.1: Synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride

This procedure is adapted from the well-established synthesis of pyrimidine-2-thiols.[4]

-

Materials and Reagents:

-

Acetylacetone

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

To this solution, add acetylacetone (1.05 eq).

-

Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol hydrochloride.

-

Step 1.2 & 1.3: Conversion to this compound via a 2-(chloromethyl) intermediate

A direct, detailed protocol for the conversion of the 2-thiol to the 2-chloromethyl derivative and subsequent hydrolysis was not found in the immediate search results. However, a general two-step process can be proposed based on established organic chemistry principles. The initial step would likely involve desulfurization and chlorination, potentially using a reagent like sulfuryl chloride, followed by hydrolysis of the resulting 2-(chloromethyl)-4,6-dimethylpyrimidine. A more direct and documented approach for a similar system is the synthesis of 2-(chloromethyl)pyrimidine hydrochloride from 2-(hydroxymethyl)pyrimidine using thionyl chloride.[5] This suggests that the hydrolysis of the 2-chloromethyl compound to the alcohol is a feasible reverse reaction.

A more direct synthetic connection to a hydroxymethylpyrimidine is the reduction of a corresponding ester.

Route 2: From a 4,6-Dimethylpyrimidine-2-carboxylate Ester

This route offers a more direct path to the target molecule through the reduction of an ester, a standard and high-yielding transformation.

Step 2.1: Synthesis of Ethyl 4,6-dimethylpyrimidine-2-carboxylate (Conceptual)

While a direct one-pot synthesis from simple precursors was not explicitly found, the synthesis of 2-substituted pyrimidine-5-carboxylic esters is documented, suggesting the feasibility of synthesizing the 2-carboxylate isomer.[3] A plausible approach would be the condensation of acetylacetone with a guanidinoacetate derivative.

Step 2.2: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate to this compound

This procedure is based on the general method for the reduction of esters to primary alcohols using lithium aluminum hydride.[6]

-

Materials and Reagents:

-

Ethyl 4,6-dimethylpyrimidine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4,6-dimethylpyrimidine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate solution.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key synthetic steps. Please note that yields can vary based on reaction scale and experimental conditions.

Table 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

| Parameter | Expected Value |

| Yield | 70-85% |

| Reaction Time | 4-6 hours |

| Purity (NMR) | >95% |

Table 2: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate

| Parameter | Expected Value |

| Yield | 80-95% |

| Reaction Time | 2-4 hours |

| Purity (NMR) | >98% after purification |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the detailed synthetic pathway from acetylacetone to this compound via the ester reduction route.

Caption: Detailed workflow for the synthesis via ester reduction.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound from simple precursors. The detailed experimental protocols and quantitative data provided for the key transformations are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The presented methods, particularly the reduction of the corresponding 2-carboxylate ester, offer a reliable and efficient means of accessing this important synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and scalability for industrial applications.

References

An In-depth Technical Guide to (4,6-Dimethylpyrimidin-2-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core substituted with two methyl groups and a hydroxymethyl group. This molecule serves as a versatile building block in the synthesis of more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical research.[1][2] Its utility stems from the reactive hydroxymethyl group and the inherent biological relevance of the pyrimidine scaffold. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its current and potential applications. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 54198-72-0 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [2] |

| Melting Point | 87-88 °C | [3] |

| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

Synthesis of this compound

While the seminal publication detailing the first synthesis of this compound is not readily identifiable in the surveyed literature, a plausible and efficient synthetic pathway can be constructed based on established pyrimidine chemistry. The most probable route involves the synthesis of a suitable 2-substituted-4,6-dimethylpyrimidine precursor, followed by conversion of the 2-substituent to a hydroxymethyl group.

A likely precursor is 2-hydroxy-4,6-dimethylpyrimidine (HDP), which can be synthesized via the condensation of urea and acetylacetone.[1][4] This intermediate can then be halogenated, for example, with phosphoryl chloride (POCl₃), to yield 2-chloro-4,6-dimethylpyrimidine. Subsequent reduction of a related ester or aldehyde derivative would lead to the target compound. A general synthetic workflow is depicted below.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from literature procedures for the synthesis of its precursors.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine (HDP) Hydrochloride [1][4]

-

Materials: Urea (0.5 mol), acetylacetone (0.53 mol), methanol (200 mL), 40% hydrogen chloride in methanol (68 g).

-

Procedure:

-

To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add urea, acetylacetone, and methanol.

-

Heat the mixture to 52 °C with stirring.

-

Add the methanolic hydrogen chloride solution.

-

Maintain the reaction under reflux with stirring for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid and dry to yield 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

-

-

Expected Yield: Approximately 90%.

Step 2: Synthesis of 2-Formyl-4,6-dimethylpyrimidine (Hypothetical)

This step is a proposed intermediate stage. The conversion of 2-chloro-4,6-dimethylpyrimidine to the corresponding aldehyde could be achieved through various established methods in organic synthesis, such as through a Grignard reagent followed by reaction with a formylating agent and subsequent oxidation, or via a palladium-catalyzed carbonylation reaction. The specific conditions would require experimental optimization.

Step 3: Reduction to this compound

While a specific literature protocol for this final step is not available, a general procedure for the reduction of a pyrimidine-2-carbaldehyde using sodium borohydride is as follows:

-

Materials: 2-Formyl-4,6-dimethylpyrimidine, ethanol, sodium borohydride (NaBH₄).

-

Procedure:

-

Dissolve 2-Formyl-4,6-dimethylpyrimidine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water to decompose excess NaBH₄.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Drug Development: The pyrimidine scaffold is a common feature in a wide range of biologically active molecules. The hydroxymethyl group on this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger drug candidates.[1][2]

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound serves as a building block for the development of new pesticides and herbicides.[1] The pyrimidine core is present in several commercially successful agrochemicals.

-

Heterocyclic Chemistry: It is a valuable starting material for the synthesis of a variety of other heterocyclic compounds.

While there is limited publicly available data on the specific biological activities of this compound itself, related 4,6-dimethylpyrimidine derivatives have shown interesting biological properties, such as plant growth-stimulating activity.[5] This suggests that the core scaffold is amenable to interacting with biological systems and warrants further investigation.

Signaling Pathways: A Hypothetical Perspective

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of any specific signaling pathways. However, the pyrimidine core is a well-established scaffold in the design of kinase inhibitors, which are a major class of drugs that target signaling pathways involved in diseases such as cancer.

To illustrate a potential, though hypothetical, application in this area, the following diagram depicts a simplified generic kinase signaling pathway that could be targeted by a pyrimidine-based inhibitor.

In this hypothetical scenario, a derivative of this compound could be designed to bind to the ATP-binding site of a key kinase in the cascade, thereby inhibiting its activity and blocking the downstream signaling that leads to a particular cellular response. This remains a speculative application that would require significant further research and development.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its detailed discovery and history are not well-documented, plausible and efficient synthetic routes can be devised based on known pyrimidine chemistry. The lack of data on its specific biological activities and interactions with signaling pathways represents a significant knowledge gap and an opportunity for future research. The information compiled in this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this versatile building block for the creation of novel and potentially impactful molecules.

References

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Reactive Nature of the Hydroxymethyl Group on the Pyrimidine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of numerous pharmaceuticals, and the strategic functionalization of this heterocycle is a key aspect of medicinal chemistry. Among the various substituents, the hydroxymethyl group presents a versatile handle for molecular elaboration, offering a gateway to a diverse range of chemical entities with modulated biological activities. This technical guide provides an in-depth exploration of the potential reactivity of the hydroxymethyl group on the pyrimidine ring, summarizing key reactions, providing experimental insights, and illustrating its relevance in drug development.

Chemical Reactivity of the Hydroxymethyl Group

The hydroxymethyl group, a primary alcohol, appended to the pyrimidine ring can undergo a variety of chemical transformations, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. The principal reactions include oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde and subsequently to a carboxylic acid. These transformations are fundamental in medicinal chemistry for introducing new functionalities that can serve as hydrogen bond acceptors or be further derivatized. A common and mild method for the oxidation of primary alcohols to aldehydes is the Swern oxidation.[1][2][3]

Experimental Protocol: Swern Oxidation of (Pyrimidin-5-yl)methanol

A general procedure for the Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine.[1][2][3][4][5][6][7][8]

-

Step 1: Activation of DMSO: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of DMSO (2.2 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15-30 minutes.

-

Step 2: Addition of Alcohol: A solution of the hydroxymethylpyrimidine substrate (1.0 eq.) in anhydrous DCM is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is typically stirred for 30-60 minutes.

-

Step 3: Addition of Base and Quenching: Triethylamine (5.0 eq.) is added dropwise to the mixture, which is then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated.

-

Step 4: Work-up and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the corresponding aldehyde.

The resulting aldehyde can be further oxidized to a carboxylic acid using stronger oxidizing agents like potassium permanganate or Jones reagent, although milder conditions are often preferred to avoid degradation of the pyrimidine ring.[9][10]

Etherification

The hydroxyl group can be converted to an ether, which can modulate the lipophilicity and metabolic stability of the parent molecule. Williamson ether synthesis is a classical method, though it requires the formation of an alkoxide, which can be challenging with the electron-deficient pyrimidine ring. A more common approach in medicinal chemistry is to use alkyl halides under basic conditions or employ Mitsunobu reaction conditions.

Experimental Protocol: O-Alkylation of (Pyrimidin-5-yl)methanol

A representative procedure for the O-alkylation of a hydroxymethylpyrimidine involves the reaction with an alkyl halide in the presence of a base.

-

Step 1: Deprotonation: To a solution of the hydroxymethylpyrimidine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the alkoxide.

-

Step 2: Alkylation: The desired alkyl halide (1.2 eq.) is then added to the reaction mixture, and the reaction is stirred at room temperature or gently heated until completion (monitored by TLC).

-

Step 3: Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Esterification

Esterification of the hydroxymethyl group is a common strategy to introduce a cleavable promoiety, creating prodrugs with improved bioavailability or altered pharmacokinetic profiles. The reaction is typically carried out using an acyl chloride or a carboxylic acid with a coupling agent.

Experimental Protocol: Esterification with an Acyl Chloride

-

Step 1: Reaction Setup: In a flask, the hydroxymethylpyrimidine (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine.

-

Step 2: Acylation: The acyl chloride (1.2 eq.) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography.

Nucleophilic Substitution

The hydroxyl group is a poor leaving group for nucleophilic substitution. To facilitate this reaction, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. The resulting activated intermediate can then be displaced by a variety of nucleophiles.

Experimental Workflow for Nucleophilic Substitution

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The changing landscape of medicinal chemistry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Role of (4,6-Dimethylpyrimidin-2-yl)methanol as a Heterocyclic Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyrimidin-2-yl)methanol is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its substituted pyrimidine core is a privileged scaffold found in numerous biologically active molecules, particularly in the domain of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. Furthermore, it details its application as a synthetic intermediate in the development of targeted therapeutics, supported by experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, the pyrimidine nucleus is of paramount importance, being a core component of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point in drug discovery.[2] this compound, featuring a reactive hydroxymethyl group on the C2 position of the 4,6-dimethylpyrimidine ring, is a valuable intermediate for constructing complex molecular architectures.[3]

The primary utility of this building block lies in the facile conversion of its hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions. This allows for the strategic introduction of various pharmacophoric fragments, making it an ideal starting point for creating libraries of compounds for high-throughput screening. Its structure is particularly relevant for the synthesis of ATP-competitive kinase inhibitors, where the pyrimidine ring can act as a hinge-binding motif.[4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 54198-72-0 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Melting Point | 87-88 °C | [3] |

| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.75 ± 0.10 | [3] |

| LogP (Predicted) | 0.58570 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, most commonly via the reduction of a corresponding carbonyl or ester derivative. A prevalent laboratory-scale method involves the reduction of 4,6-dimethylpyrimidine-2-carbaldehyde using a mild reducing agent like sodium borohydride.

Diagram: Synthesis of this compound

Caption: Synthetic route via reduction of the corresponding aldehyde.

Experimental Protocol 3.1: Synthesis via Reduction

This protocol describes the synthesis of this compound from 4,6-dimethylpyrimidine-2-carbaldehyde.

Materials:

-

4,6-dimethylpyrimidine-2-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Ethanol (or Methanol), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 4,6-dimethylpyrimidine-2-carbaldehyde in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound. A reported synthesis following a similar principle suggests a high yield is achievable.[3]

Chemical Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the reactivity of its primary alcohol. The hydroxyl group can be readily converted into a leaving group, such as a halide or a sulfonate ester, transforming the molecule into an electrophilic building block for constructing more complex structures.

Activation of the Hydroxyl Group

A common and effective method for activating the alcohol is its conversion to the corresponding chloride using thionyl chloride (SOCl₂). The resulting 2-(chloromethyl)-4,6-dimethylpyrimidine is a highly reactive intermediate, primed for nucleophilic substitution reactions.

Experimental Protocol 4.1: Chlorination with Thionyl Chloride

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Pyridine (optional, catalytic amount or as solvent)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, ice bath

Procedure: Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

-

To a stirred solution of this compound in anhydrous DCM at 0 °C, add thionyl chloride dropwise.[5]

-

Note: The mechanism can proceed via Sₙi (retention of configuration) or Sₙ2 (inversion of configuration) if a chiral center were present. The addition of a base like pyridine typically favors the Sₙ2 pathway.[6]

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess SOCl₂.

-

Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield 2-(chloromethyl)-4,6-dimethylpyrimidine, which can often be used in the next step without further purification.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The activated intermediate, 2-(chloromethyl)-4,6-dimethylpyrimidine, is an excellent substrate for Sₙ2 reactions with various nucleophiles, particularly amines. This reaction is fundamental to the synthesis of many kinase inhibitors, where an aniline or other amino-heterocycle is coupled to the pyrimidine core.

Diagram: General Workflow for Kinase Inhibitor Synthesis

Caption: Workflow from building block to a kinase inhibitor scaffold.

Role in Drug Discovery: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's catalytic domain. The pyrimidine ring is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[4]

While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, the 4,6-dimethylpyrimidine scaffold is a key component of potent and selective kinase inhibitors. For example, derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[8][9]

Diagram: General Mechanism of Kinase Inhibition

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Biological Activity of a Related Scaffold

To illustrate the therapeutic potential of the 4,6-dimethylpyrimidine core, Table 2 summarizes the biological activity of compound 6O , a selective FGFR4 inhibitor based on a 2-amino-4,6-dimethylpyrimidin-5-ol scaffold. The dimethyl groups on the pyrimidine ring were found to be crucial for achieving selectivity against other FGFR subtypes by sterically hindering binding to their respective active sites.[8][9] This highlights the strategic importance of the substitution pattern on the pyrimidine ring, a feature inherent to the title building block.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Proliferation GI₅₀ (nM) | Reference(s) |

| 6O | FGFR1 | >1000 | Hep3B | 7.9 | [8][9] |

| FGFR2 | >1000 | Huh7 | 100.2 | [8][9] | |

| FGFR3 | >1000 | [8][9] | |||

| FGFR4 | 1.8 | [8][9] | |||

| BLU9931 | FGFR4 | 3.0 | Hep3B | 18.0 | [8][9] |

| (Reference) | Huh7 | 148.0 | [8][9] |

This data is for a structurally related 2-amino-4,6-dimethylpyrimidin-5-ol derivative and is presented to demonstrate the potential of the core scaffold.

Conclusion

This compound is a high-value heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group make it an ideal starting material for generating diverse molecular libraries. The embedded 4,6-dimethylpyrimidine scaffold is a validated pharmacophore, particularly for targeting protein kinases. As the demand for novel, selective, and potent small molecule therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern drug discovery and development.

References

- 1. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. orgsyn.org [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Biological Screening of (4,6-Dimethylpyrimidin-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of (4,6-Dimethylpyrimidin-2-yl)methanol derivatives and their structurally related analogues. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets. This document outlines key experimental protocols, presents quantitative biological activity data for related compounds, and visualizes a general workflow for the initial biological screening process.

Data Presentation: Biological Activity of (4,6-Dimethylpyrimidin-2-yl) Analogs

While specific biological screening data for this compound derivatives are not extensively available in publicly accessible literature, preliminary studies on structurally similar (4,6-Dimethylpyrimidin-2-yl)thiol derivatives have demonstrated notable biological activity. The following table summarizes the plant growth-stimulating activity of these thiol analogues, providing a valuable reference for the potential biological effects of the broader class of (4,6-Dimethylpyrimidin-2-yl) derivatives.

| Compound ID | Derivative Class | Concentration (M) | Root Growth Stimulation (%) | Shoot Growth Stimulation (%) |

| 2a | 2-Thioalkylamide | 10⁻⁵ | 125 | 118 |

| 3b | 2-S-Substituted | 10⁻⁶ | 130 | 122 |

| 4c | 2-Azinyl-thiopyrimidine | 10⁻⁷ | 115 | 110 |

| 5d | 2-Mercapto-azinyl | 10⁻⁵ | 140 | 135 |

*Compared to a standard plant growth regulator.

Experimental Protocols

A critical component of initial biological screening is the application of robust and reproducible experimental protocols. Below are detailed methodologies for assessing potential biological activities relevant to pyrimidine derivatives, including plant growth regulation and in vitro cytotoxicity against cancer cell lines.

Plant Growth-Stimulating Activity Assay

This protocol is adapted from studies on (4,6-Dimethylpyrimidin-2-yl)thiol derivatives and is suitable for assessing the plant growth regulatory effects of novel compounds.

Objective: To determine the effect of test compounds on the root and shoot growth of a model plant (e.g., wheat, cress).

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO, and diluted to final concentrations)

-

Seeds of the model plant

-

Petri dishes

-

Filter paper

-

Distilled water (control)

-

Standard plant growth regulator (e.g., Indole-3-acetic acid, IAA)

-

Growth chamber with controlled light and temperature

Procedure:

-

Sterilize Petri dishes and filter paper.

-

Place two layers of filter paper in each Petri dish.

-